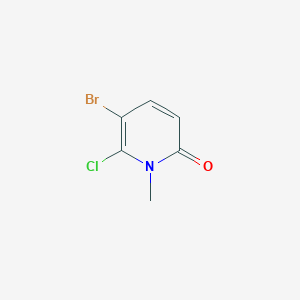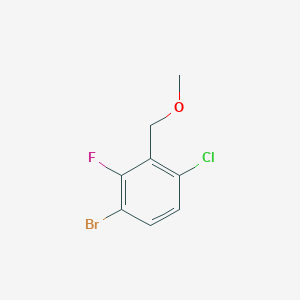
t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
The compound “t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic amine. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This compound could potentially be used in various chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 2R,4R notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The tert-butyl group, hydroxymethyl group, and fluorine atom are attached to the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the tert-butyl group and the fluorine atom. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The fluorine atom is highly electronegative, which could also influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Development
Compounds like "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate" play a crucial role in the synthesis of various biologically active molecules. For example, the stereochemistry of phenylpiracetam and its derivatives emphasizes the importance of enantiomerically pure compounds in enhancing pharmacological profiles, illustrating the significance of similar compounds in drug synthesis (Veinberg et al., 2015). Such compounds are critical in exploring the relationship between molecular configuration and biological properties, leading to the development of more effective and selective drugs.
Material Science
In material science, the synthesis and characterization of polymers and other materials often rely on specific structural motifs found in compounds like "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate." The review by Puts et al. (2019) on Polytetrafluoroethylene highlights the importance of understanding the chemical and physical properties of materials synthesized through processes that might involve similar intermediates (Puts, Crouse, & Améduri, 2019).
Environmental Impact and Biodegradation
Understanding the environmental impact and biodegradation pathways of chemicals, including those similar to "t-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate," is essential. Research into compounds like Ethyl tert-butyl ether (ETBE) provides insights into the fate and biodegradation of synthetic compounds in soil and groundwater, relevant for assessing the environmental footprint of chemical manufacturing and usage (Thornton et al., 2020).
Safety and Toxicology
The safety assessment of chemical compounds used in food, pharmaceuticals, and other consumer products is critical. Studies on compounds like butylated hydroxyanisole and butylated hydroxytoluene, which share antioxidant properties with many synthetic intermediates, underscore the importance of evaluating the toxicological profile and safety of chemicals (Williams, Iatropoulos, & Whysner, 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)



![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)


![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)